2-chloro-6-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compounds and Medicinal Chemistry
Heterocyclic compounds, including those with piperidine and pyridine moieties, are extensively studied for their pharmacological properties. These compounds are central to the development of new drugs due to their diverse biological activities. The presence of nitrogen, sulfur, or oxygen in their structures contributes to their reactivity and interaction with biological targets, making them valuable in drug discovery and development processes (Saganuwan, 2017).
Synthesis and Application of Fluorinated Compounds
Fluorinated compounds, such as those containing fluoro and bromo substituents, are critical in organic synthesis and have applications in creating materials for optoelectronic devices and pharmaceuticals. The incorporation of fluorine can significantly alter the physical, chemical, and biological properties of molecules, leading to enhanced activity, stability, or selectivity in their applications (Qiu et al., 2009).
Environmental Safety and Emerging Contaminants
The study and management of per- and polyfluoroalkyl substances (PFASs) highlight the environmental impact of fluorinated compounds. Novel fluorinated alternatives are being investigated for their sources, fate, and toxicological profiles to assess their environmental safety and potential risks. This research is crucial for developing safer compounds and managing their impact on ecosystems and human health (Wang et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-2-1-3-16(20)17(15)18(24)22-12-13-6-10-23(11-7-13)14-4-8-21-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNFFBISXLTAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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